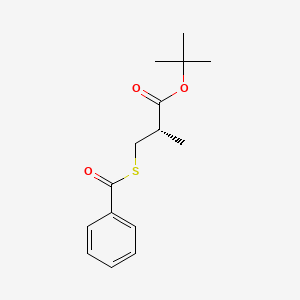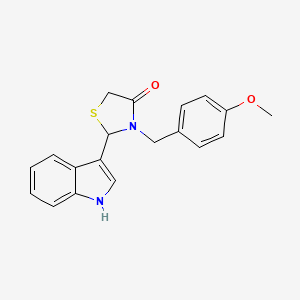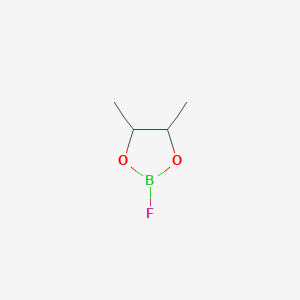![molecular formula C12H21NO B14422151 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol CAS No. 85675-10-1](/img/structure/B14422151.png)
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azaspiro[55]undec-8-en-2-yl)ethan-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol typically involves the formation of the spirocyclic skeleton through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the synthetic routes used in laboratory settings. Optimization of reaction conditions and the use of cost-effective reagents would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.
Reduction: This reaction can convert double bonds or carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It can be used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in medicinal chemistry.
Properties
CAS No. |
85675-10-1 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(2-azaspiro[5.5]undec-9-en-2-yl)ethanol |
InChI |
InChI=1S/C12H21NO/c14-10-9-13-8-4-7-12(11-13)5-2-1-3-6-12/h1-2,14H,3-11H2 |
InChI Key |
UZPHBGAYUPSVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=CC2)CN(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)



![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)

![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)


![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
